![molecular formula C10H14N2OSi B2914175 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- CAS No. 71189-77-0](/img/structure/B2914175.png)

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

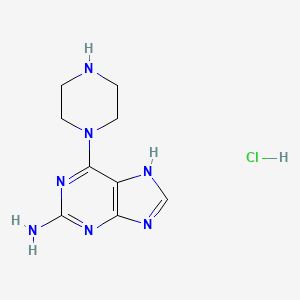

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C10H14N2OSi . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- consists of a pyridine ring attached to an acetonitrile group, with a trimethylsilyl group attached to the oxygen atom . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

The trimethylsilyl group in 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]- can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry Applications

A study by Tulloch (1985) highlights the use of pyrrolidides, which includes derivatives of 2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-, in mass spectrometry. The research focused on the mass spectra of pyrrolidides of oxy and hydroxy octadecanoic acids and their trimethylsilyl (TMS) ethers, demonstrating variations in amide- and substituent-directed fragmentation based on the substituent's position on the carbon chain. The study provides valuable insights into the use of these compounds in mass spectrometric analysis (Tulloch, 1985).

Surface Reactivity Studies

Lorenzelli et al. (1980) investigated the surface reactivity of hematite (α-Fe2O3) with adsorbed electron-donor organic molecules, including acetonitrile, a related compound to 2-Pyridineacetonitrile. This study provides insights into the chemical interactions and transformations of organic molecules on metal oxide surfaces, which can be relevant for understanding the reactivity of similar nitrile compounds (Lorenzelli, Busca, & Sheppard, 1980).

Molecular Structure Analysis

Jansone et al. (2007) described the molecular and crystal structure of compounds closely related to 2-Pyridineacetonitrile. This research provides insights into the molecular structures and conformations of similar nitrile compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Jansone et al., 2007).

Reactivity in Organic Synthesis

Kim, Lantrip, and Fuchs (2001) explored the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, related to 2-Pyridineacetonitrile. Their findings contribute to the understanding of the reactivity of such compounds in organic synthesis, which can be crucial in developing new synthetic methods and applications (Kim, Lantrip, & Fuchs, 2001).

Wirkmechanismus

Target of Action

2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-, also known as 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile, is primarily used as a pharmaceutical intermediate

Mode of Action

As an intermediate in pharmaceutical synthesis, its mode of action would largely depend on the specific drug it is used to produce .

Biochemical Pathways

As a pharmaceutical intermediate, it is involved in the synthesis of various drugs, each of which may affect different biochemical pathways .

Pharmacokinetics

As a pharmaceutical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to produce .

Result of Action

As a pharmaceutical intermediate, its effects would largely depend on the specific drug it is used to produce .

Action Environment

As a pharmaceutical intermediate, these factors would largely depend on the specific drug it is used to produce .

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGQMBNGDWDQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2914092.png)

![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2914096.png)

![N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914097.png)

![4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2914099.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2914102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2914103.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)

![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic Acid](/img/structure/B2914115.png)